2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Description
Synthesis Analysis
The synthesis of benzamides and related compounds involves several steps, including chlorination, amination, and esterification processes. For example, compounds structurally related to 2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide have been synthesized through multiple-step sequences involving selective methylation, chlorination, and the reaction with amines (Standridge & Swigor, 1991). These methods highlight the complexity and versatility of synthetic strategies to obtain benzamide derivatives with specific functional groups.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including X-ray diffraction, IR spectroscopy, and DFT calculations, reveals detailed information about their crystal packing, bond lengths, and molecular conformations (Sagar et al., 2018). These studies are crucial for understanding the molecular basis of the chemical and physical properties of these compounds.
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For instance, the presence of halogen substituents and the specific arrangement of functional groups can affect their potential for forming intramolecular hydrogen bonds and participating in nucleophilic substitution reactions. These characteristics are essential for designing compounds with desired chemical properties and biological activities.
Physical Properties Analysis
The physical properties, such as melting points and solubility, of benzamide derivatives can vary significantly depending on their molecular structure. Polymorphism is a notable phenomenon, where different crystalline forms exhibit distinct physical properties, including thermal behavior and stability (Yanagi et al., 2000). Understanding these properties is crucial for the development of pharmaceutical formulations and materials science applications.
properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-10-9-19-17(22)14-7-2-3-8-15(14)20-16(21)12-5-4-6-13(18)11-12/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSFNMGOOWCIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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